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Compound of Interest

Compound Name: Ethanedioy! dibromide

Cat. No.: B108731

Disclaimer: The requested analysis for CAS number 15219-34-8 pertains to Ethanedioyl
dibromide (Oxalyl bromide). As a highly reactive chemical reagent, it holds limited direct
relevance for drug development professionals. This guide instead focuses on 1-(2-
methoxyphenyl)piperazine (2-MeOPP), a compound with significant pharmacological interest
and a more extensive dataset appropriate for the target audience.

Compound Identification:

Name: 1-(2-Methoxyphenyl)piperazine (2-MeOPP)

CAS Number: 35386-24-4[1]

Molecular Formula: C11H16N20[1]

Molecular Weight: 192.26 g/mol [1]

Hydrochloride Salt CAS: 5464-78-8[2][3]

Spectroscopic Data

The following sections provide a summary of the key spectroscopic data for 1-(2-
methoxyphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is essential for elucidating the molecular structure of 2-MeOPP. Data is

typically acquired in deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

Table 1: *H NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
] Aromatic protons
~6.85-7.05 Multiplet 4H
(CeHa4)
_ Methoxy protons (-
~3.85 Singlet 3H
OCHs3)
) Piperazine protons (-
~3.10 Triplet 4H
CH2-N)
_ Piperazine protons (-
~3.00 Triplet 4H
CHz2-N)
) Piperazine proton (-
~2.50 Singlet 1H

NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.[4]

Table 2: 13C NMR Spectroscopic Data for 1-(2-Methoxyphenyl)piperazine
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Chemical Shift (6) ppm

Assignment

~152.5 Aromatic Carbon (C-O)
~141.5 Aromatic Carbon (C-N)

~123.0 Aromatic Carbon

~121.0 Aromatic Carbon

~118.5 Aromatic Carbon

~111.0 Aromatic Carbon

~55.5 Methoxy Carbon (-OCHs)
~50.5 Piperazine Carbon (-CH2-N Ar)
~46.0 Piperazine Carbon (-CHz-NH)

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for 1-(2-Methoxyphenyl)piperazine

Wavenumber (cm—?) Intensity Assignment
~3300-3400 Medium N-H Stretch (secondary amine)
C-H Stretch (aliphatic &
~2800-3000 Strong )
aromatic)
~1590, 1500, 1450 Medium C=C Stretch (aromatic ring)
~1240 Strong C-O Stretch (aryl ether)
~1120 Strong C-N Stretch (aliphatic amine)

Note: Data typically obtained from KBr pellets or as a thin film.[1][6]
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: GC-MS Fragmentation Data for 1-(2-Methoxyphenyl)piperazine

Mass-to-Charge Ratio

(miz) Relative Intensity Assignment

miz

192 High Molecular lon [M]*

150 High [M - CsHeN]* Fragment
135 High [M - C3HsNz]* Fragment

Note: Fragmentation patterns are based on Electron lonization (El) at 70 eV.[1][2]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly

the conjugated aromatic system.

Table 5: UV-Vis Absorption Maxima for 1-(2-Methoxyphenyl)piperazine HCI

Wavelength (Amax) Solvent
244 nm Methanol
276 nm Methanol

Note: Aromatic compounds typically exhibit multiple absorption bands related to -1t
transitions.*[3][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of 1-(2-
methoxyphenyl)piperazine are provided below.
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Synthesis of 1-(2-Methoxyphenyl)piperazine
Hydrochloride

This protocol describes a common method for synthesizing the hydrochloride salt of 2-MeOPP.

El

o Reaction Setup: A mixture of 2-methoxyaniline (3 mmol), bis(2-chloroethyl)amine
hydrochloride (3 mmol), and diethyleneglycol monomethyl ether (0.75 mL) is added to a
round-bottom flask equipped with a reflux condenser.

» Heating: The reaction mixture is heated to 150 °C and maintained for approximately 12
hours.

o Workup: The mixture is cooled to room temperature and dissolved in methanol (4 mL).

« Precipitation: Diethyl ether (150 mL) is added to the methanolic solution to precipitate the
product.

 Isolation: The resulting precipitate is collected by filtration and washed with diethyl ether to
yield 1-(2-methoxyphenyl)piperazine hydrochloride as a solid.
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2-Methoxyaniline + Di(ethylene glycol)
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Synthesis workflow for 1-(2-methoxyphenyl)piperazine HCI.

NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-10 mg of the 1-(2-methoxyphenyl)piperazine
sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCls
or DMSO-ds) in a clean, dry NMR tube.
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 Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

Data Acquisition: Acquire the *H NMR spectrum using standard parameters. Subsequently,
acquire the 133C NMR spectrum. A sufficient number of scans should be used to obtain a good
signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as
an internal reference.

IR Spectroscopy Protocol (Thin Solid Film)

This method is suitable for non-volatile solid samples.[10][11]

Sample Preparation: Dissolve a small amount (5-10 mg) of 1-(2-methoxyphenyl)piperazine in
a few drops of a volatile solvent like methylene chloride.

Film Deposition: Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl
or KBr). Allow the solvent to fully evaporate, leaving a thin, solid film of the sample on the
plate.

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

Analysis: Record the spectrum, typically in the range of 4000-400 cm~1. If necessary, acquire
a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.

GC-MS Protocol

o Sample Preparation: Prepare a dilute solution of the 1-(2-methoxyphenyl)piperazine sample
(~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.[2][12]

¢ Instrument Setup: Use a gas chromatograph equipped with a standard nonpolar capillary
column (e.g., 5% phenyl-methylpolysiloxane). Set the injector temperature to ~250°C and the
transfer line to ~280°C.

o Chromatographic Separation: Inject 1 uL of the sample solution. Use a temperature program
for the GC oven, for example, starting at 100°C and ramping up to 280°C at a rate of 10-

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://pubs.acs.org/doi/pdf/10.1021/ed078p351
https://swgdrug.org/Monographs/1-(2-METHOXYPHENYL)PIPERAZINE.pdf
https://scioninstruments.com/us/blog/sample-preparation-gc-ms/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108731?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

20°C/min to ensure separation of the analyte from any impurities.[2]

o Mass Analysis: The mass spectrometer is typically operated in Electron lonization (EI) mode
at 70 eV. Scan a mass range from approximately 40 to 500 m/z.[13]

o Data Analysis: Identify the peak corresponding to 1-(2-methoxyphenyl)piperazine based on
its retention time and compare the resulting mass spectrum to a reference library for
confirmation.

UV-Vis Spectroscopy Protocol

o Sample Preparation: Prepare a stock solution of 1-(2-methoxyphenyl)piperazine
hydrochloride in a UV-transparent solvent, such as methanol or ethanol. Perform serial
dilutions to obtain a final concentration that results in an absorbance reading between 0.1
and 1.0.

e Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure
solvent to serve as the reference (blank). Fill a second cuvette with the sample solution.

o Data Acquisition: Place both cuvettes in the spectrophotometer. Scan a wavelength range
from approximately 200 to 400 nm.

o Data Analysis: The instrument software will automatically subtract the blank spectrum from
the sample spectrum. Identify the wavelengths of maximum absorbance (Amax).[7]

Biological Context: 5-HT1a Receptor Signaling

1-(2-Methoxyphenyl)piperazine is a known ligand at serotonin (5-HT) receptors, with a notable
affinity for the 5-HT1a subtype, which is a G-protein coupled receptor (GPCR).[14][15] Its
activity at this receptor is central to its pharmacological effects.
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Simplified 5-HT1a receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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